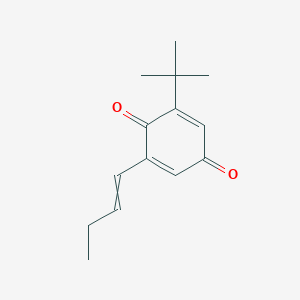![molecular formula C21H30O2S B14279210 3-[10-(4-Methoxyphenoxy)decyl]thiophene CAS No. 125878-88-8](/img/structure/B14279210.png)
3-[10-(4-Methoxyphenoxy)decyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[10-(4-Methoxyphenoxy)decyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. This compound is known for its unique structural properties, which make it valuable in various fields such as material science, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[10-(4-Methoxyphenoxy)decyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1-bromodecane.
Etherification: 4-Methoxyphenol is reacted with 1-bromodecane in the presence of a base such as potassium carbonate to form 4-methoxyphenoxydecane.
Thiophene Formation: The intermediate 4-methoxyphenoxydecane is then reacted with thiophene-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-[10-(4-Methoxyphenoxy)decyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can be achieved using lithium aluminum hydride or other reducing agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Wissenschaftliche Forschungsanwendungen
3-[10-(4-Methoxyphenoxy)decyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors, conductive polymers, and electrochromic devices.
Wirkmechanismus
The mechanism of action of 3-[10-(4-Methoxyphenoxy)decyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[10-(4-Methoxyphenoxy)decyl]thiophene: Unique due to its specific substitution pattern and functional groups.
3-[10-(4-Methylphenoxy)decyl]thiophene: Similar structure but with a methyl group instead of a methoxy group.
3-[10-(4-Ethoxyphenoxy)decyl]thiophene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
This compound stands out due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.
Eigenschaften
CAS-Nummer |
125878-88-8 |
|---|---|
Molekularformel |
C21H30O2S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3-[10-(4-methoxyphenoxy)decyl]thiophene |
InChI |
InChI=1S/C21H30O2S/c1-22-20-11-13-21(14-12-20)23-16-9-7-5-3-2-4-6-8-10-19-15-17-24-18-19/h11-15,17-18H,2-10,16H2,1H3 |
InChI-Schlüssel |
IXCOQUSCHBCZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
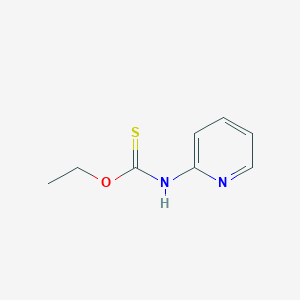
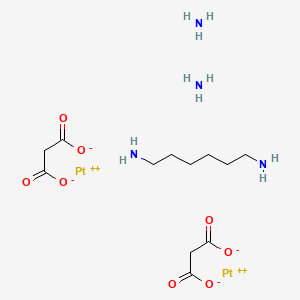
![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
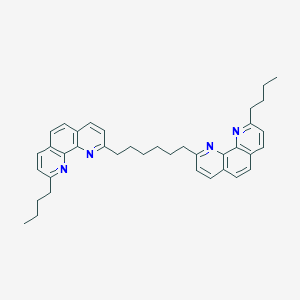
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)

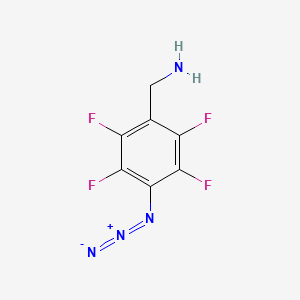
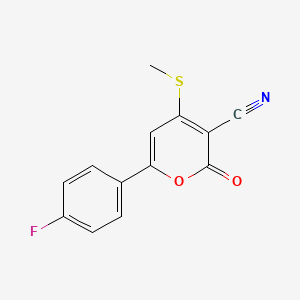
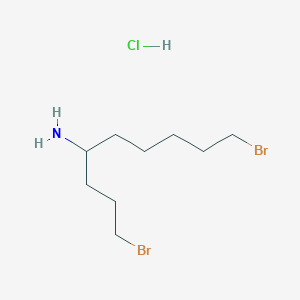
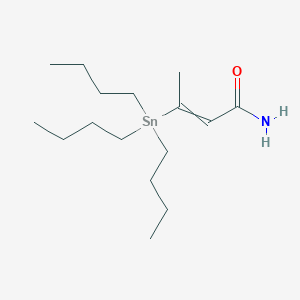
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
